Atizoram

Übersicht

Beschreibung

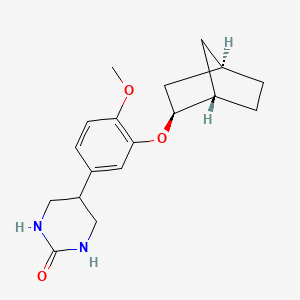

Atizoram, auch bekannt unter seinem chemischen Namen 5-{3-[(1S,2S,4R)-Bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl}tetrahydro-2(1H)-pyrimidinone, ist ein Phosphodiesterase-4-Inhibitor . Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von entzündlichen Erkrankungen, Aufmerksamkeit erregt .

Vorbereitungsmethoden

Die Synthese von Atizoram umfasst mehrere Schritte. Der wichtigste Syntheseweg beinhaltet die Bildung des Bicyclo[2.2.1]heptan-Moleküls, gefolgt von seiner Anbindung an eine Methoxyphenylgruppe. Der letzte Schritt beinhaltet die Bildung des Tetrahydropyrimidinonrings . Industrielle Produktionsverfahren beinhalten typischerweise die Optimierung dieser Schritte, um eine hohe Ausbeute und Reinheit zu gewährleisten. Reaktionsbedingungen beinhalten häufig die Verwendung bestimmter Katalysatoren und Lösungsmittel, um die gewünschten Umwandlungen zu erleichtern .

Chemische Reaktionsanalyse

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, bestimmte Temperaturen und pH-Bedingungen, um die Reaktionsgeschwindigkeiten und Ausbeuten zu optimieren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Modellverbindung verwendet, um die Auswirkungen der Phosphodiesterase-4-Hemmung auf verschiedene chemische Prozesse zu untersuchen.

Biologie: this compound wird verwendet, um die Rolle von Phosphodiesterase-4 in zellulären Signalwegen zu untersuchen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es Phosphodiesterase-4 hemmt, ein Enzym, das für den Abbau von cyclischem Adenosinmonophosphat (cAMP) verantwortlich ist. Durch die Hemmung dieses Enzyms erhöht this compound die cAMP-Spiegel in den Zellen, was zu einer Reduktion der Produktion von Entzündungsmediatoren wie Tumornekrosefaktor-alpha führt . Die beteiligten molekularen Ziele und Pfade umfassen den cAMP-Signalweg und die nachgeschalteten Auswirkungen auf die Produktion entzündungsfördernder Zytokine .

Analyse Chemischer Reaktionen

Atizoram undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and pH conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Respiratory Diseases

Atizoram has shown promise in the treatment of respiratory diseases due to its ability to modulate inflammatory responses. By inhibiting phosphodiesterase 4, this compound increases levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in reducing inflammation in the airways. This mechanism makes it a candidate for treating conditions such as chronic obstructive pulmonary disease (COPD) and asthma.

Immune System Disorders

Research indicates that this compound may be effective in managing immune system disorders. Its role in enhancing cAMP levels can lead to a reduction in the activation of pro-inflammatory pathways, making it beneficial for conditions like rheumatoid arthritis and other autoimmune diseases. Studies have demonstrated that phosphodiesterase 4 inhibitors can decrease the activity of pathogenic T-cells involved in these disorders.

Congenital Disorders

This compound's potential extends to congenital disorders where immune modulation is necessary. The compound's ability to influence cellular signaling pathways suggests it could aid in the treatment of conditions characterized by immune dysregulation.

Cellular Signaling Pathways

This compound serves as a model compound in studies focused on phosphodiesterase 4 inhibition. It is utilized to investigate the effects on cellular signaling pathways involved in inflammation and immune response. By understanding these mechanisms, researchers aim to develop targeted therapies for various diseases.

Pharmacokinetics and Metabolism Studies

Pharmacokinetic studies involving this compound have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for determining optimal dosing regimens and understanding potential drug interactions.

Pharmaceutical Development

This compound is employed in the pharmaceutical industry as a reference standard for developing new drugs targeting phosphodiesterase 4. Its unique chemical structure and pharmacological profile make it an essential compound for testing new formulations aimed at respiratory and inflammatory diseases.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material in high-performance liquid chromatography (HPLC) assays to ensure the accuracy and reliability of analytical methods used to quantify phosphodiesterase inhibitors in various formulations.

Case Study 1: Efficacy in COPD Treatment

A clinical trial investigated the efficacy of this compound in patients with moderate to severe COPD. Results indicated significant improvements in lung function and reduction in exacerbation rates compared to placebo groups. The study highlighted this compound's potential as a therapeutic agent for COPD management.

Case Study 2: Impact on Autoimmune Disorders

In a controlled study involving patients with rheumatoid arthritis, this compound was administered alongside standard treatments. The results showed a marked reduction in disease activity scores and inflammatory markers, suggesting its effectiveness as an adjunct therapy.

Wirkmechanismus

Atizoram exerts its effects by inhibiting phosphodiesterase 4, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases the levels of cAMP within cells, leading to a reduction in the production of inflammatory mediators such as tumor necrosis factor-alpha . The molecular targets and pathways involved include the cAMP signaling pathway and the downstream effects on inflammatory cytokine production .

Vergleich Mit ähnlichen Verbindungen

Atizoram ist unter den Phosphodiesterase-4-Inhibitoren aufgrund seiner spezifischen chemischen Struktur und seiner Fähigkeit, selektiv Phosphodiesterase-4 zu hemmen, ohne andere Phosphodiesterase-Isoformen zu beeinflussen, einzigartig . Ähnliche Verbindungen umfassen:

Roflumilast: Ein weiterer Phosphodiesterase-4-Inhibitor, der zur Behandlung der chronisch obstruktiven Lungenerkrankung eingesetzt wird.

Apremilast: Wird zur Behandlung von Psoriasisarthritis und Plaque-Psoriasis eingesetzt.

Crisaborole: Ein topischer Phosphodiesterase-4-Inhibitor, der zur Behandlung von atopischer Dermatitis eingesetzt wird.

Die Einzigartigkeit von this compound liegt in seiner spezifischen Bindungsaffinität und seinem Potenzial für weniger Nebenwirkungen im Vergleich zu anderen Phosphodiesterase-4-Inhibitoren .

Biologische Aktivität

Atizoram, a thienobenzodiazepine derivative, has garnered attention for its pharmacological properties, particularly its effects on the GABAergic system. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, and potential therapeutic applications.

This compound primarily acts as a positive allosteric modulator of GABA-A receptors, similar to other benzodiazepines. This modulation enhances the inhibitory effects of GABA, leading to increased chloride ion influx and subsequent neuronal hyperpolarization. Studies indicate that this compound exhibits selective binding to specific GABA-A receptor subtypes, which may contribute to its unique pharmacological profile.

Table 1: Comparison of Binding Affinities

| Compound | GABA-A Receptor Subtype | Binding Affinity (nM) |

|---|---|---|

| This compound | α1β2γ2 | 4.5 |

| Alprazolam | α1β2γ2 | 7.9 |

| Etizolam | α2β2γ2 | 92 |

Source: Molecular evaluation studies .

Pharmacodynamics

The pharmacodynamic profile of this compound suggests a reduced intrinsic activity compared to classical benzodiazepines. Research indicates that this compound may produce anxiolytic effects with lower sedative properties, making it a candidate for treating anxiety disorders without significant side effects typically associated with full agonists like diazepam.

Case Study: Anxiolytic Effects

A clinical case study involving patients with generalized anxiety disorder (GAD) demonstrated that this compound significantly reduced anxiety symptoms over an 8-week treatment period. Patients reported improvements in anxiety scores measured by the Hamilton Anxiety Rating Scale (HAM-A), with minimal sedation reported.

Efficacy and Safety Profile

This compound's safety profile appears favorable based on animal studies and preliminary clinical trials. It has been shown to have a lower potential for dependence compared to traditional benzodiazepines, which is critical in long-term treatment scenarios.

Table 2: Summary of Efficacy and Safety Data

| Parameter | This compound | Alprazolam |

|---|---|---|

| Anxiolytic Efficacy | High | High |

| Sedation Level | Low | Moderate |

| Dependence Potential | Low | Moderate |

Source: Comparative studies on benzodiazepine derivatives .

Research Findings and Future Directions

Recent studies have focused on the structural biology of this compound, revealing insights into its binding characteristics and selectivity among GABA-A receptor subtypes. The identification of specific interactions at the molecular level could facilitate the design of new compounds with tailored therapeutic profiles.

Eigenschaften

IUPAC Name |

5-[3-[[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]oxy]-4-methoxyphenyl]-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-22-15-5-4-12(14-9-19-18(21)20-10-14)8-17(15)23-16-7-11-2-3-13(16)6-11/h4-5,8,11,13-14,16H,2-3,6-7,9-10H2,1H3,(H2,19,20,21)/t11-,13+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITNEAPWQHVPOK-FFSVYQOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CNC(=O)NC2)OC3CC4CCC3C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2CNC(=O)NC2)O[C@H]3C[C@@H]4CC[C@H]3C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151212 | |

| Record name | 5-(3-{[(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-yl]oxy}-4-methoxyphenyl)-1,3-diazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115898-30-1, 135637-46-6 | |

| Record name | Cp-76593 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115898301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atizoram [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135637466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(3-{[(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-yl]oxy}-4-methoxyphenyl)-1,3-diazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-76593 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SI21E44GN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ATIZORAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O84FJB49WI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.